molecular formula C19H21N3O5 B2986395 N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1103516-56-8

N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Cat. No. B2986395
CAS RN: 1103516-56-8
M. Wt: 371.393
InChI Key: KNAOVNPUYSIXSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline derivatives, such as “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide”, has been a topic of interest in recent years . Indolines are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . Various methods of synthesis have been explored due to the importance of this ring system .


Molecular Structure Analysis

The molecular structure of “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide” consists of 19 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms.


Chemical Reactions Analysis

Indoline structures, such as “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide”, are commonly found in natural and synthetic compounds with medicinal value . They have been fully developed as antibiotics, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .

Scientific Research Applications

Anticancer Activity

Compounds containing the trimethoxyphenyl (TMP) group, such as the one , have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . They have been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.

Antimicrobial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Antiparasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-inflammatory Properties

These compounds have been associated with anti-inflammatory properties . For example, N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide has been shown to reduce the severity of inflammation in animal models of arthritis and colitis.

Neurological Applications

TMP-bearing compounds have shown anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Inhibition of NF-κB Pathway

N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, a compound similar to the one , has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses, inflammation, and cell survival.

Third-Order Nonlinear Optical Properties

While not directly related to the compound , it’s worth noting that a new series of non-aqueous phthalocyanines possessing the 3,4,5-trimethoxyphenyl group at peripheral positions have been synthesized, and a thorough nonlinear optical (NLO) investigation has been carried out . This suggests potential applications of TMP-bearing compounds in the field of optics and photonics.

Mechanism of Action

Target of Action

The primary targets of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these targets, the compound disrupts normal cellular processes, leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and leading to cell cycle arrest . By inhibiting Hsp90, it affects the stability and function of several client proteins involved in cell growth and survival .

Result of Action

The result of the compound’s action at the molecular and cellular level is the disruption of normal cellular processes, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-9-12(10-16(26-2)17(15)27-3)21-19(24)22-13-7-5-4-6-11(13)8-14(22)18(20)23/h4-7,9-10,14H,8H2,1-3H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAOVNPUYSIXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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